solubility of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one in DMSO
solubility of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one in DMSO
An In-Depth Technical Guide to the Solubility of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one in DMSO
Abstract
The determination of a compound's solubility is a critical, foundational step in the drug discovery and development pipeline. Dimethyl sulfoxide (DMSO) is the preeminent solvent for the initial solubilization and storage of compound libraries due to its remarkable capacity to dissolve a wide array of both hydrophobic and hydrophilic molecules.[1] This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of the novel compound, 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one, in DMSO. Directed at researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocol recitation. It delves into the underlying physicochemical principles, offers robust, step-by-step experimental methodologies for both kinetic and thermodynamic solubility assessment, and addresses critical best practices for data integrity. By synthesizing theoretical knowledge with practical, field-proven protocols, this guide serves as a self-validating system for the accurate and reliable characterization of compound solubility.
Foundational Concepts: The Solute and the Solvent
A thorough analysis of solubility begins with a fundamental understanding of the key players: the solute, 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one, and the solvent, DMSO.
Physicochemical Profile: 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one
While specific, experimentally-derived data for this exact molecule is not publicly available, we can infer a likely physicochemical profile based on its constituent moieties: a fluoropyridine ring and a cyclopentanone ring. This profile is essential for forming a preliminary hypothesis regarding its solubility behavior.
| Property | Estimated Value / Characteristic | Rationale & Implication for Solubility |
| Molecular Formula | C₁₀H₁₀FNO | - |
| Molecular Weight | 179.19 g/mol | Lower molecular weight compounds often exhibit higher solubility. |
| Polar Surface Area (TPSA) | ~30-40 Ų (Estimated) | The ketone oxygen and pyridine nitrogen are key polar features that can interact with polar DMSO. |
| Hydrogen Bond Acceptors | 2 (Oxygen, Nitrogen) | Can accept hydrogen bonds, but lacks strong donors, influencing interactions in protic vs. aprotic solvents. |
| Predicted logP (cLogP) | ~1.5 - 2.5 (Estimated) | Indicates a balance between lipophilicity and hydrophilicity, suggesting good solubility in amphipathic solvents like DMSO. |
| Structural Features | Aromatic fluoropyridine ring, aliphatic cyclopentanone ring. | The combination of a polar heterocyclic ring and a moderately nonpolar cyclic ketone suggests an amphipathic nature, which is highly compatible with DMSO's solvent properties.[1] |
Dimethyl Sulfoxide (DMSO): The Universal Solvent in Early-Stage Discovery
DMSO ((CH₃)₂SO) is an aprotic, highly polar organic solvent with an exceptional ability to dissolve a vast range of substances, making it indispensable in pharmaceutical research.[1][2] Its utility stems from a unique combination of properties:
-
High Polarity and Dielectric Constant: DMSO effectively disrupts the crystal lattice energy of solid compounds and solvates a wide variety of polar and non-polar molecules.[1]
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Aprotic Nature: It lacks acidic protons, making it a relatively inert solvent for many chemical reactions and preventing unwanted reactions with dissolved compounds.[3]
-
Miscibility: It is fully miscible with water and a broad spectrum of organic solvents, facilitating the preparation of stock solutions that can be diluted into aqueous assay buffers.[3][4]
-
Penetration Capability: DMSO is known for its ability to penetrate cell membranes, which can aid in the delivery of compounds in cell-based assays.[4]
These characteristics make DMSO the default choice for creating high-concentration stock solutions for high-throughput screening (HTS) and other in vitro studies.[5]
Theoretical Framework for Solubility
Solubility is fundamentally governed by the interplay between the energy required to break apart the solute's crystal lattice and the energy released upon the formation of solute-solvent interactions.[6][7]
Caption: Key factors influencing the solubility of a compound in DMSO.
For 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one, its moderate polarity and lack of strong intermolecular hydrogen-bonding donors suggest that its crystal lattice energy may be readily overcome by the strong solvation energy provided by the highly polar DMSO molecules.
Experimental Determination of Solubility
The most reliable understanding of solubility comes from empirical measurement. Two primary forms are determined: kinetic and thermodynamic solubility. The choice of method depends on the stage of research and the required accuracy.
Caption: Experimental workflows for kinetic vs. thermodynamic solubility.
Protocol 1: Thermodynamic (Equilibrium) Solubility Determination
This method, often called the "shake-flask" method, determines the true equilibrium solubility and is considered the gold standard.[8][9]
Objective: To determine the maximum concentration of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one that can be dissolved in DMSO at equilibrium at a specified temperature (e.g., 25°C).
Materials:
-
3-(5-Fluoropyridin-3-yl)cyclopentan-1-one (solid)
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Anhydrous, high-purity DMSO[2]
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Calibrated analytical balance
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2 mL microcentrifuge tubes
-
Vortex mixer
-
Thermostatic shaker/incubator
-
High-speed microcentrifuge
-
Calibrated micropipettes
-
Quantification instrument (e.g., HPLC-UV)
Methodology:
-
Preparation of a Supersaturated Slurry:
-
Accurately weigh approximately 5-10 mg of the compound into a 2 mL microcentrifuge tube.[8]
-
Add a defined volume of DMSO (e.g., 500 µL) to create a slurry where solid material is visibly in excess. The goal is to ensure saturation.
-
Vortex the tube vigorously for 2 minutes to ensure thorough mixing.
-
-
Equilibration:
-
Place the tube in a thermostatic shaker set to 25°C.
-
Agitate the slurry for 24-48 hours. This extended period is crucial to allow the system to reach thermodynamic equilibrium between the dissolved and undissolved states.[8]
-
-
Separation of Solid and Supernatant:
-
After equilibration, centrifuge the tube at high speed (e.g., >14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.[8]
-
This step must be performed carefully to avoid disturbing the pellet.
-
-
Quantification of Solubilized Compound:
-
Carefully withdraw a precise aliquot (e.g., 50 µL) of the clear supernatant.
-
Perform a large, serial dilution of the supernatant into a suitable solvent (e.g., acetonitrile or methanol) for which a calibration curve has been prepared.
-
Analyze the diluted sample using a validated HPLC-UV method against a standard curve of known concentrations of the compound.
-
Calculate the original concentration in the DMSO supernatant, accounting for the dilution factor.
-
Self-Validation and Trustworthiness: The protocol's integrity is maintained by running the experiment in triplicate to assess reproducibility. The use of a validated, quantitative analytical method like HPLC with a multi-point calibration curve ensures accuracy.
Protocol 2: Kinetic Solubility Assessment
This high-throughput method measures the concentration at which a compound precipitates out of an aqueous solution when added from a DMSO stock. It is more representative of what happens in an assay but measures a metastable, not a true equilibrium, state.[9]
Objective: To determine the concentration at which 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one precipitates from an aqueous buffer following dilution from a DMSO stock.
Materials:
-
10 mM stock solution of the compound in 100% DMSO
-
Assay-relevant aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plates (clear bottom for detection)
-
Automated liquid handler or multichannel pipette
-
Plate reader capable of turbidimetric or nephelometric detection
Methodology:
-
Plate Preparation:
-
Dispense the aqueous buffer into the wells of a 96-well plate.
-
Create a serial dilution of the buffer if testing a range of final DMSO concentrations.
-
-
Compound Addition:
-
Using a liquid handler, add a small volume (e.g., 1-2 µL) of the 10 mM DMSO stock solution to the buffer-containing wells to achieve a range of final compound concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept constant and low (typically ≤1%).
-
-
Incubation and Detection:
-
Mix the plate briefly.
-
Incubate at room temperature for a defined period (e.g., 2 hours).
-
Measure the turbidity or light scattering in each well using a plate reader. An increase in signal relative to buffer/DMSO controls indicates precipitation.
-
Data Interpretation: The kinetic solubility is reported as the highest concentration that does not show a significant increase in turbidity compared to controls.
Data Presentation and Interpretation
Quantitative solubility data should be presented clearly.
| Compound ID | Method | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Replicates (n) |
| 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one | Thermodynamic | 100% DMSO | 25 | [Insert Result] | [Insert Result] | 3 |
| 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one | Kinetic | PBS, pH 7.4 (1% DMSO) | 25 | [Insert Result] | [Insert Result] | 3 |
Critical Considerations & Best Practices
Achieving accurate solubility data requires meticulous attention to detail beyond the core protocol.
-
DMSO Purity and Water Content: DMSO is highly hygroscopic and readily absorbs atmospheric water.[7] The presence of even small amounts of water can significantly decrease the solubility of many organic compounds.[10] Best Practice: Always use anhydrous DMSO from a freshly opened bottle or stored under inert gas. Avoid leaving DMSO containers open to the air.[11]
-
Compound Stability and Storage: Compounds may not be stable in DMSO over long periods. Repeated freeze-thaw cycles can also induce precipitation, as the compound may fall out of solution when frozen and fail to fully redissolve upon thawing.[7][10] Best Practice: Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C.[8] Before use, thaw completely and vortex thoroughly to ensure any potential micro-precipitates are redissolved.
-
Solid-State Form (Polymorphism): The crystal form (polymorph) of the solid compound can impact its crystal lattice energy and, consequently, its solubility. Once a compound crystallizes from DMSO, it may form a less soluble polymorph that is difficult to redissolve.[10] Best Practice: Be aware that solubility results can be influenced by the batch and crystalline form of the starting material.
Conclusion
While a specific solubility value for 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one in DMSO is not pre-reported in the literature, this guide provides the complete theoretical and practical framework necessary for its determination. Based on its structural characteristics, the compound is predicted to have good solubility in DMSO. However, only rigorous experimental measurement, as detailed in the provided protocols, can establish an authoritative value. By employing the gold-standard thermodynamic method and adhering to the critical best practices regarding solvent purity and sample handling, researchers can generate reliable and accurate solubility data, thereby ensuring the integrity of subsequent screening and development efforts.
References
- Vertex AI Search. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
- Vertex AI Search. (2026).
- MDPI. (2025).
- PubMed. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening.
- PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
- American Chemical Society. (2021). Dimethyl sulfoxide.
- BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
- Vertex AI Search. (2024).
- Vertex AI Search. (n.d.). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
- Vertex AI Search. (n.d.).
- Ziath. (n.d.).
- ResearchGate. (2025). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
- MedChemExpress. (n.d.). 3-Methyl-2-cyclopenten-1-one | Endogenous Metabolite.
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